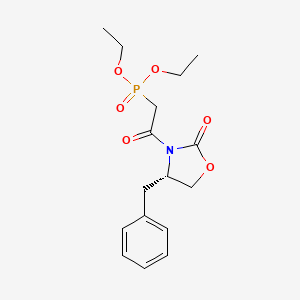
(R)-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is a complex organic compound that features a phosphonate group, an oxazolidinone ring, and a benzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Phosphonate Ester Formation: The final step involves the reaction of the oxazolidinone derivative with diethyl phosphite under suitable conditions to form the desired phosphonate ester.
Industrial Production Methods
Industrial production of ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to modify the benzyl group or the phosphonate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like benzyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which ®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phosphonate group can mimic phosphate esters, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
- ®-Diethyl (2-(4-methyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
- ®-Diethyl (2-(4-phenyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate
Uniqueness
®-Diethyl (2-(4-benzyl-2-oxooxazolidin-3-YL)-2-oxoethyl)phosphonate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity. The combination of the oxazolidinone ring and the phosphonate ester also provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C16H22NO6P |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(2-diethoxyphosphorylacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H22NO6P/c1-3-22-24(20,23-4-2)12-15(18)17-14(11-21-16(17)19)10-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3/t14-/m0/s1 |
InChI Key |
AHINZAZIGFLFQL-AWEZNQCLSA-N |
Isomeric SMILES |
CCOP(=O)(CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)OCC |
Canonical SMILES |
CCOP(=O)(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















